2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound characterized by its unique chemical structure. This compound is part of a broader class of hydrazones, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-methoxyphenylhydrazine, followed by the reaction with an appropriate acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones or hydrazides.
Scientific Research Applications
2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its hydrazone moiety allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both ethoxy and methoxy groups provides a distinct electronic environment, potentially enhancing its biological activity and selectivity compared to similar compounds.
Properties
CAS No. |
352011-65-5 |
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Molecular Formula |
C18H19N3O4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-14-10-8-13(9-11-14)12-19-21-18(23)17(22)20-15-6-4-5-7-16(15)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
CZQQHOKNEOUJIM-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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